molecular formula C6H12O3 B118422 3-Hydroxyhexanoic acid CAS No. 10191-24-9

3-Hydroxyhexanoic acid

Cat. No.: B118422
CAS No.: 10191-24-9
M. Wt: 132.16 g/mol
InChI Key: HPMGFDVTYHWBAG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Hydroxyhexanoic acid is a naturally occurring short-chain fatty acid (SCFA) found in the human body . It is a product of the breakdown of dietary proteins and is also produced by the gut microbiome . The primary targets of this compound are the enzymes involved in the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers .

Mode of Action

This compound interacts with its targets, the enzymes involved in the synthesis of PHAs, to produce these biodegradable polymers . It serves as a monomer in the study of metabolic pathways and enzyme kinetics involved in the production of PHAs by microorganisms .

Biochemical Pathways

This compound is involved in the biosynthesis of PHAs . PHAs are natural polyesters comprising various hydroxyalkanoates (HAs) that have been considered as a feasible substitute to conventional petroleum-based plastics . The PHA biosynthetic pathway consists of three enzymes: acetyl-CoA acetyltransferase (PhaA), acetoacetyl-CoA reductase (PhaB), and PHA synthase (PhaC) . Acetoacetyl-CoA is reduced to ®-3-hydroxybutyryl-CoA by PhaB using NADPH as a cofactor .

Pharmacokinetics

This compound is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . This property affects its bioavailability and distribution in the body. More detailed pharmacokinetic studies are needed to fully understand the ADME properties of this compound.

Result of Action

The action of this compound results in the production of PHAs, which are biodegradable polymers . These polymers have attracted much attention as environmentally friendly plastics . In biochemical research, this compound serves as a monomer in the study of metabolic pathways and enzyme kinetics involved in the production of PHAs by microorganisms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment . Moreover, it should be stored sealed, in a dark and cool place, away from fire sources and oxidizing agents for stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy Hexanoic Acid can be synthesized through several methods. One common approach involves the oxidation of hexanoic acid using specific oxidizing agents under controlled conditions. Another method includes the hydrolysis of 3-hydroxyhexanoate esters, which can be prepared through esterification reactions .

Industrial Production Methods: In industrial settings, 3-Hydroxy Hexanoic Acid is often produced via microbial fermentation. Certain bacteria, such as Pseudomonas oleovorans and Pseudomonas putida, can synthesize this compound as part of their metabolic processes. The fermentation process involves the cultivation of these bacteria in nutrient-rich media, followed by extraction and purification of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy Hexanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxy Hexanoic Acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy Hexanoic Acid is unique due to its specific chain length and hydroxyl group position, which confer distinct chemical reactivity and biological functions. Its role in metabolic pathways and potential as a biomarker for metabolic disorders further highlight its significance .

Properties

IUPAC Name

3-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-3-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMGFDVTYHWBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120659-36-1
Record name Poly(3-hydroxyhexanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120659-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40906794
Record name 3-Hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10191-24-9
Record name 3-Hydroxyhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10191-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYHEXANOIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48NUX22XXO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The racemic ethyl 3-hydroxyhexanoate 3.46 g (21.6 mmol) obtained in Reference example 1 was dissolved in methanol 24 ml, sodium hydroxide 0.95 g in water 24 ml was added dropwise with cooling, and the mixture was reacted with stirring in a stream of nitrogen at room temperature for two hours. Methanol was removed from the reactant under reduced pressure, and the residue was neutralized with 1N-HCl. After saturating the resultant by adding sodium chloride, the solution was extracted with ethyl acetate, the extract was dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure to obtain racemic 3-hydroxyhexanoic acid 2.50 g (18.9 mmol, 87%). The resultant, benzyl bromide 6.47 g (37.8 mmol). sodium bicarbonate 3,81 g (45.4 mmol) and N,N-dimethylformamide 20 ml were reacted with stirring at room temperature for 27 hours in a stream of nitrogen. The reaction mixture was extracted with ethyl acetate, and the extract was dried over anhydrous magnesium sulfate and filtered, and the solvent was distilled off under reduced pressure. The residue was chromatographed with silica gel column to obtain racemic benzyl 3-hydroxyhexanoate 2.11 g (9.5 mmol, 50%).
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
solvent
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The reaction times are suitably 1 to 1000 hours, preferably 1 to 200 hours. Namely, the reaction time depends on the kind of the racemic esters of 3-hydroxy hexanoic acid which are starting materials. The conversion of 20-80% is attained within the above preferable reaction times. In this case, in the reaction of the conversion of 50% or less, (R)-3-hydroxyhexanoic acid having optical purity over 90% ee is obtained, while in the reaction of the conversion of 50% or more, (S)-3-hydroxyhexanoic acid having optical purity over 90% ee is obtained.
[Compound]
Name
racemic esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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